1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the class of Schiff base derivatives synthesized from 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one), a well-known pyrazolone scaffold with pharmacological significance . The structure features a 1,2-dihydro-3H-pyrazol-3-one core substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a Schiff base linker at position 4 formed via condensation with 2,4,5-trimethoxybenzaldehyde.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(2,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-18(27-4)19(28-5)12-17(15)26-3/h6-13H,1-5H3 |
InChI Key |
GDDAATZSEPBNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation Reaction
The primary route to synthesize 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one involves the condensation of 4-aminoantipyrine with 2,4,5-trimethoxybenzaldehyde. This reaction proceeds via nucleophilic attack of the primary amine group on the aldehyde carbonyl, forming an imine (C=N) bond. The general protocol, as detailed in multiple sources, involves the following steps:
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Reactant Preparation : Equimolar quantities of 4-aminoantipyrine (2.032 g, 10 mmol) and 2,4,5-trimethoxybenzaldehyde (1.962 g, 10 mmol) are dissolved in anhydrous ethanol.
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Reflux Conditions : The mixture is stirred under reflux (353 K, ~80°C) for 5–24 hours, depending on the study. Prolonged reflux periods (>12 hours) are associated with higher yields due to enhanced reaction completeness.
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Product Isolation : A yellow precipitate forms upon cooling, which is filtered, washed with cold ethanol, and dried under vacuum.
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Crystallization : Single crystals suitable for X-ray analysis are obtained via slow evaporation of an ethanol solution at room temperature over 48 hours.
Table 1: Comparative Reaction Conditions
Mechanistic Insights
The reaction mechanism follows a typical Schiff base formation pathway:
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Aldehyde Activation : Protonation of the aldehyde carbonyl oxygen enhances electrophilicity.
-
Nucleophilic Attack : The primary amine of 4-aminoantipyrine attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Water Elimination : The intermediate loses a water molecule, yielding the imine product.
Intramolecular hydrogen bonding between the pyrazolone carbonyl oxygen (O1) and the adjacent methylene hydrogen (C10—H10A) stabilizes the E-isomer, as confirmed by X-ray crystallography. The planar arrangement of the pyrazolone ring (max deviation: 0.042 Å) and dihedral angles between aromatic rings (50.19°) further underscore the structural rigidity.
Optimization of Reaction Parameters
Temperature and Time Dependence
Higher temperatures (80°C vs. reflux at 78°C) reduce reaction time from 24 hours to 5 hours without compromising yield. Prolonged heating (>24 hours) may induce decomposition, as evidenced by residual electron density in crystallographic voids.
Stoichiometry and Catalysis
Stoichiometric equivalence (1:1 molar ratio) is critical to minimize unreacted starting materials. Acid or base catalysts are absent in reported protocols, suggesting the reaction proceeds efficiently under neutral conditions.
Structural Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals:
-
Molecular Geometry : The pyrazolone ring (N1/N2/C7–C9) is nearly planar, with a maximum deviation of 0.042 Å.
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Dihedral Angles : The pyrazolone ring forms angles of 51.96° (with phenyl) and 3.82° (with trimethoxyphenyl).
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Hydrogen Bonding : An intramolecular C10—H10A⋯O1 interaction generates an S(6) ring motif, while intermolecular C—H⋯O bonds stabilize the crystal lattice.
Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | C2/ c |
| Unit Cell Dimensions | a=24.92 Å, b=7.46 Å, c=25.46 Å |
| Voids per Unit Cell | 2 (397 ų each) |
| R-factor | 0.045 |
Purity and Yield Considerations
By-Product Formation
No major by-products are reported, though minor impurities may arise from incomplete condensation or oxidation. Recrystallization from ethanol effectively removes unreacted aldehyde or amine.
Analytical Techniques for Validation
Spectroscopic Methods
Chromatographic Purity
Challenges and Limitations
Sensitivity to Moisture
The imine bond is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous ethanol and inert atmospheres during synthesis.
Crystal Packing Defects
Residual electron density in crystallographic voids suggests incomplete solvent evacuation, requiring iterative refinement using the SQUEEZE algorithm.
Applications and Derivatives
While beyond the scope of preparation methods, the compound’s Schiff base structure lends itself to coordination chemistry (e.g., metal complexes for catalytic or medicinal applications). Derivatives with substituted benzaldehydes exhibit antimicrobial and anticancer activities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Structural Characteristics
The compound exhibits an E configuration about the central C=N double bond and features a planar pyrazolone ring , which is crucial for its biological activity. The dihedral angles formed by the pyrazolone ring with attached phenyl and trimethoxy-substituted benzene rings are notable for their implications in molecular interactions and stability .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoles, including derivatives like the one . Research indicates that compounds with similar structures can induce cytotoxic effects against various human cancer cell lines. For instance, derivatives of pyrazoles have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis .
Antimicrobial Effects
The compound also falls within a class of substances recognized for their antimicrobial properties . Pyrazole derivatives have been documented to exhibit activity against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Activity
Another significant application is in the realm of anti-inflammatory agents . Pyrazolone-based compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between 4-aminophenazone and 2,4,5-trimethoxybenzaldehyde. The resulting product can be characterized using techniques such as X-ray crystallography, which provides insight into its structural configuration and intermolecular interactions .
Case Studies
- Anticancer Study : A study synthesized various pyrazolone derivatives and evaluated their cytotoxicity against colorectal cancer cells (RKO). The findings indicated that certain derivatives exhibited higher cytotoxicity than standard treatments, suggesting potential for further development .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of pyrazole derivatives against multiple strains of bacteria and fungi. The results demonstrated significant inhibition zones compared to controls, indicating promising applications in treating infections .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) enhance redox activity, aiding in bacterial cell membrane disruption.
- Methoxy groups (e.g., 3,4,5-trimethoxy in Combretastatin analogues ) improve lipophilicity and tubulin-binding affinity, suggesting similar benefits for the target compound.
- Halogenated aryl groups (e.g., dichlorophenyl in ) increase antitubercular potency (MIC: 1.6 µM) via hydrophobic interactions with mycobacterial enzymes.
Synthetic Flexibility: Schiff bases (e.g., target compound) are synthesized via condensation of 4-aminoantipyrine with aldehydes, enabling modular substitution . Azo derivatives (e.g., ) require diazotization and coupling, offering distinct metal-chelating properties.
Crystallographic and Physicochemical Data: The target compound’s trimethoxyphenyl group likely adopts a planar conformation, similar to the 2-hydroxy-3-methoxyphenyl analogue (Liu et al., 2006), facilitating π-π interactions in crystal packing .
Antitubercular Activity Comparison
- Oxadiazole Analogues : Exhibited MIC values of 3.12–12.5 µM against Mtb H37Rv, with electron-donating substituents (e.g., -OCH₃) enhancing activity .
- Dichlorophenyl-Naphthyl Pyrazolone : Achieved MIC of 1.6 µM, attributed to halogen-mediated hydrophobic binding .
Antibacterial and Antifungal Profiles
- Azo-Pyrimidine Ligands : Showed moderate activity against E. coli (MIC: 25 µg/mL) and S. aureus (MIC: 50 µg/mL) due to metal coordination disrupting bacterial enzymes .
- Hydroxy-Nitro Analogues : Demonstrated stronger Gram-positive activity (~10 µg/mL) via nitro group redox cycling .
- Target Compound : The trimethoxy group may reduce redox activity compared to nitro-substituted analogues but improve membrane penetration, balancing efficacy.
Biological Activity
1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.
Chemical Structure
The compound has a complex structure characterized by a pyrazole ring and various substituents that may contribute to its biological activity. The molecular formula is , and it features a dihydropyrazolone moiety that is often associated with pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. A study demonstrated that 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that this pyrazole derivative can scavenge free radicals effectively. The results indicate a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Assay | 30 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cultured cancer cells .
Case Studies
A detailed case study involving the synthesis and biological evaluation of this compound was conducted by researchers who aimed to explore its potential as an antimicrobial agent. The study involved:
- Synthesis : The compound was synthesized using a one-pot reaction involving 4-aminoantipyrine and 3,4,5-trimethoxybenzaldehyde under reflux conditions.
- Biological Testing : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and antioxidant activities.
- Results : The findings confirmed the compound's efficacy against several pathogens and highlighted its potential as an antioxidant.
Q & A
Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one?
Methodological Answer: The compound is synthesized via a Schiff base condensation between 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and 2,4,5-trimethoxybenzaldehyde. Key steps include:
- Reflux conditions : Use ethanol or methanol as solvents under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours .
- Purification : Recrystallization from ethanol/dichloromethane mixtures yields high-purity crystals. Monitor reaction progress via TLC (Rf ~0.7 in ethyl acetate/hexane 3:7) .
- Yield optimization : Adjust molar ratios (1:1.2 for aldehyde:pyrazolone) and control temperature (70–80°C) to minimize side products like unreacted aldehyde .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Use a combination of techniques:
- FTIR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and carbonyl (C=O) stretch at ~1700 cm⁻¹ .
- NMR :
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¹H NMR : Look for imine proton (CH=N) at δ 8.3–8.5 ppm and aromatic protons (2,4,5-trimethoxyphenyl) at δ 6.5–7.5 ppm .
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¹³C NMR : Assign carbonyl (C=O) at ~165 ppm and methoxy carbons at ~56 ppm .
Table 1: Key Spectroscopic Signatures
Technique Key Peaks/Assignments Reference FTIR 1702 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) ¹H NMR δ 8.4 ppm (CH=N), δ 3.8 ppm (OCH₃) ¹³C NMR δ 165 ppm (C=O), δ 56 ppm (OCH₃)
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., bond lengths/angles) across studies of similar pyrazolone derivatives?
Methodological Answer: Contradictions often arise from differences in substituents or crystal packing. To address this:
- Compare bond lengths/angles with structurally analogous compounds. For example:
Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (~3.5 eV) suggests potential charge-transfer interactions relevant to anticancer activity .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA topoisomerase II). Compare results with experimental IC₅₀ values from MTT assays .
- ADMET prediction : Tools like SwissADME evaluate Lipinski’s parameters (e.g., molecular weight <500, logP <5) to prioritize compounds for in vitro testing .
Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact the compound’s biological activity?
Methodological Answer:
- Antibacterial activity : Replace 2,4,5-trimethoxy with 2-hydroxy-3-methoxy groups ( ). This increases polarity, enhancing solubility but reducing membrane permeability (logP decreases from 2.8 to 1.9) .
- Anticancer activity : Bulkier substituents (e.g., naphthyl vs. phenyl) improve intercalation with DNA but may reduce bioavailability. Compare IC₅₀ values: 12.5 μM (naphthyl derivative) vs. 28 μM (phenyl derivative) .
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in growing high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation. Avoid high-vapor-pressure solvents like ether .
- Temperature control : Crystallize at 4°C to minimize thermal motion artifacts.
- Data collection : Use a Bruker D8 QUEST diffractometer (MoKα radiation, λ = 0.71073 Å) and refine structures with SHELXL. Aim for R-factor <0.05 .
Q. How should researchers interpret conflicting spectroscopic data (e.g., anomalous ¹H NMR shifts) in structurally similar analogs?
Methodological Answer:
- Solvent effects : Compare DMSO-d6 vs. CDCl3. For example, imine protons shift upfield in DMSO due to hydrogen bonding .
- Tautomerism : Pyrazolone-enol tautomerism can alter peak positions. Use 2D NMR (COSY, HSQC) to confirm assignments .
Structure-Activity Relationship (SAR) Studies
Q. What experimental and computational approaches best correlate substituent effects with antibacterial efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
